molecular formula C15H16BrN B13137232 2-Bromo-6-(4-tert-butylphenyl)pyridine

2-Bromo-6-(4-tert-butylphenyl)pyridine

Cat. No.: B13137232
M. Wt: 290.20 g/mol
InChI Key: RKUGIXXIKPWYCD-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-tert-butylphenyl)pyridine is an organic compound with the molecular formula C15H16BrN It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 2-position and a 4-tert-butylphenyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-tert-butylphenyl)pyridine typically involves the bromination of 6-(4-tert-butylphenyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-tert-butylphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 6-(4-tert-butylphenyl)-2-phenylpyridine.

Scientific Research Applications

2-Bromo-6-(4-tert-butylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-tert-butylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(4-tert-butylphenyl)pyridine: Similar structure but with the bromine atom at the 4-position.

    2-Bromo-6-(4-methylphenyl)pyridine: Similar structure but with a methyl group instead of a tert-butyl group.

    2-Chloro-6-(4-tert-butylphenyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-6-(4-tert-butylphenyl)pyridine is unique due to the specific positioning of the bromine and tert-butylphenyl groups, which influence its reactivity and applications. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in chemical reactions and its potential use in material science and medicinal chemistry.

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

2-bromo-6-(4-tert-butylphenyl)pyridine

InChI

InChI=1S/C15H16BrN/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(16)17-13/h4-10H,1-3H3

InChI Key

RKUGIXXIKPWYCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)Br

Origin of Product

United States

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